molecular formula C7H14O B128087 5-Methylhexanal CAS No. 1860-39-5

5-Methylhexanal

Cat. No.: B128087
CAS No.: 1860-39-5
M. Wt: 114.19 g/mol
InChI Key: GEKRISJWBAIIAA-UHFFFAOYSA-N
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Description

5-Methylhexanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, specifically a methyl-substituted hexanal. The structure consists of a hexane chain with a methyl group attached to the fifth carbon and an aldehyde group at the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation Method: One common method to prepare 5-Methylhexanal is through the oxidation of 1,5-Hexanediol.

    Aldol Reaction: Another method involves the aldol reaction between 4-isopropylbenzene and N-butyraldehyde.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products:

    Oxidation: 5-Methylhexanoic acid.

    Reduction: 5-Methylhexanol.

    Substitution: Various substituted hexanals depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Methylhexanal involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group (C=O). The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, including oxidation, reduction, and substitution reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRISJWBAIIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171827
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-39-5
Record name 5-Methylhexan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 5-methylhexanal be used as a marker for any chemical processes?

A1: Yes, research suggests that this compound can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including this compound, that increased in concentration alongside cholesterol polymerization at specific temperatures.

Q2: How is this compound employed in the synthesis of natural products?

A2: this compound serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting this compound with (S)-configured N-propargylprolinol ethers.

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